molecular formula C10H16ClNO3S B2936015 2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide CAS No. 2411239-67-1

2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide

Cat. No.: B2936015
CAS No.: 2411239-67-1
M. Wt: 265.75
InChI Key: UCMAPBFLHLPPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a chloro group, an acetamide moiety, and a thiaspiro[3.5]nonane ring system with dioxo functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide typically involves multiple steps, starting with the construction of the thiaspiro[3.5]nonane core. This can be achieved through a cyclization reaction involving appropriate precursors. Subsequent chlorination and acetylation steps introduce the chloro and acetamide groups, respectively.

Industrial Production Methods

In an industrial setting, the compound is likely produced through a combination of batch and continuous processes to ensure scalability and cost-effectiveness. Advanced techniques such as flow chemistry may be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiaspiro[3.5]nonane ring can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Products may include sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: : Reduced forms of the compound may be obtained.

  • Substitution: : Various substituted derivatives can be synthesized based on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug discovery.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide

  • 2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide

Uniqueness

2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide is unique due to its specific structural features, such as the thiaspiro[3.5]nonane ring system and the presence of both chloro and acetamide groups. These features distinguish it from similar compounds and may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxo-1λ6-thiaspiro[3.5]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3S/c11-6-9(13)12-8-7-16(14,15)10(8)4-2-1-3-5-10/h8H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMAPBFLHLPPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CS2(=O)=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.